calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate
Description
This compound, referred to as the 5-Oxo impurity, is structurally related to Rosuvastatin calcium, a synthetic HMG-CoA reductase inhibitor used to treat hypercholesterolemia. The 5-Oxo impurity arises from the oxidation of the 5-hydroxy group in Rosuvastatin’s heptenoate chain, resulting in a ketone moiety at position 5 . Its chemical formula is C₂₂H₂₇FN₃O₆S, with a molecular weight of 501.53 g/mol (per monomer; the calcium salt has a 2:1 stoichiometry). The compound is characterized by:
- Stereochemistry: (E)-configuration at the C6 double bond and (3S)-hydroxy configuration.
- Functional groups: A pyrimidine ring substituted with 4-fluorophenyl, isopropyl, and methyl(methylsulfonyl)amino groups, along with a 3-hydroxy-5-oxohept-6-enoate backbone .
The 5-Oxo impurity is a critical degradation product of Rosuvastatin calcium, identified in stability studies and regulated to ≤0.15% in pharmaceutical formulations per ICH guidelines .
Properties
Molecular Formula |
C44H50CaF2N6O12S2 |
|---|---|
Molecular Weight |
997.1 g/mol |
IUPAC Name |
calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate |
InChI |
InChI=1S/2C22H26FN3O6S.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,17,28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*17-;/m00./s1 |
InChI Key |
GDZGLDZMWZSQMD-KLQAKWJNSA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/C(=O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(=O)C[C@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves multiple steps, starting with the preparation of the fluorophenyl and pyrimidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Rosuvastatin Calcium
Chemical Name: Calcium bis[(3R,5S,6E)-7-{4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate] Key Differences:
- Structure: Rosuvastatin has 3,5-dihydroxy groups on the heptenoate chain, whereas the 5-Oxo impurity replaces the 5-hydroxy with a ketone .
- Pharmacological Activity : Rosuvastatin is a potent HMG-CoA reductase inhibitor (IC₅₀ = 11 nM), while the 5-Oxo impurity lacks inhibitory activity due to the loss of the 5-hydroxyl critical for enzyme binding .
- Solubility : Rosuvastatin has low aqueous solubility (0.3 mg/mL at pH 4.0); the 5-Oxo impurity is more hydrophobic, further reducing solubility .
Analytical Data :
| Property | Rosuvastatin Calcium | 5-Oxo Impurity |
|---|---|---|
| Retention Time (UPLC) | 4.2 min | 5.8 min |
| m/z ([M-H]⁻) | 1001.14 | 985.12 (loss of -OH + oxidation) |
| 13C NMR (Carbonyl) | 175.2 ppm (COOH) | 210.5 ppm (5-Oxo) |
Anti-Isomer of Rosuvastatin
Chemical Name: Calcium bis[(3R,5R,6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl}-3,5-dihydroxyhept-6-enoate] Key Differences:
Lactone Impurity
Chemical Name : N-[4-(4-Fluorophenyl)-5-{(E)-2-[(4S)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl}-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Key Differences :
Other Statins (Atorvastatin, Simvastatin)
- Atorvastatin : Contains a pyrrole ring instead of pyrimidine; higher lipophilicity (logP = 4.1 vs. Rosuvastatin’s 2.8) .
- Simvastatin : A lactone prodrug with a bicyclic structure; requires enzymatic hydrolysis for activation .
Regulatory and Analytical Considerations
Biological Activity
Calcium;(E,3S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate is a complex organic compound with significant pharmacological potential. Its unique molecular structure includes a fluorophenyl group, a pyrimidinyl moiety, and a heptenoate chain, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C44H50CaF2N6O12S2 |
| Molecular Weight | 997.1 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/2C22H26FN3O6S.Ca/c2*1... |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various physiological processes.
- Enzyme Interaction : The compound's structure suggests potential binding to enzymes that regulate metabolic pathways, possibly influencing lipid metabolism and inflammatory responses.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, impacting cellular proliferation and apoptosis.
Therapeutic Applications
This compound has shown promise in various therapeutic areas:
- Cancer Treatment : Preliminary studies suggest efficacy in inhibiting tumor growth in non-small cell lung carcinoma (NSCLC) and ovarian cancer models. The compound may enhance the effects of existing chemotherapeutic agents by targeting cancer stem cells resistant to standard treatments.
- Inflammatory Disorders : Its potential anti-inflammatory properties could make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism involves modulation of cell cycle regulators and apoptotic pathways.
- Animal Models : In vivo studies using murine models of cancer showed significant tumor reduction when treated with the compound compared to controls. These studies also indicated a favorable safety profile with minimal adverse effects.
- Combination Therapies : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, such as cisplatin, there was an observed synergistic effect leading to enhanced tumor suppression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
